molecular formula C8H6BrN B13724337 Bromo(alpha-)-pi-tolunitrile

Bromo(alpha-)-pi-tolunitrile

Cat. No.: B13724337
M. Wt: 196.04 g/mol
InChI Key: FKQDVXKCPSKZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(alpha-)-pi-tolunitrile: is an organic compound that belongs to the class of alpha-brominated aromatic nitriles It is characterized by the presence of a bromine atom attached to the alpha position of the aromatic ring, which is further substituted with a nitrile group

Chemical Reactions Analysis

Types of Reactions: Bromo(alpha-)-pi-tolunitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Formation of substituted aromatic nitriles.

    Oxidation: Formation of aromatic carboxylic acids or ketones.

    Reduction: Formation of primary aromatic amines.

Scientific Research Applications

Bromo(alpha-)-pi-tolunitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bromo(alpha-)-pi-tolunitrile involves its reactivity due to the presence of the bromine atom and nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can participate in various transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Bromoacetophenone: Another alpha-brominated aromatic compound with similar reactivity.

    Bromobenzene: A simpler brominated aromatic compound used in various organic syntheses.

    Bromotoluene: Similar structure but lacks the nitrile group, leading to different reactivity and applications.

Uniqueness: Bromo(alpha-)-pi-tolunitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer distinct reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler brominated compounds .

Properties

IUPAC Name

1-(bromomethyl)-4-isocyanobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDVXKCPSKZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.